4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, including chloro, acetamido, methoxy, and thiadiazole, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Coupling with Benzamide Derivative: The final step involves coupling the thiadiazole derivative with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:
Use of Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares similar structural features but lacks the thiadiazole ring.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another related compound with different substituents.
Uniqueness
Thiadiazole Ring: The presence of the thiadiazole ring in 5-chloro-4-acetamido-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide imparts unique biological activities and chemical reactivity.
Phenylpropyl Group: This group enhances the compound’s lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C21H21ClN4O3S2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-13(27)23-17-12-18(29-2)15(11-16(17)22)19(28)24-20-25-26-21(31-20)30-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
QXHLOXSAXVHEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)SCCCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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